1,3-diethyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
1,3-diethyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C8H12N2O. It belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-diethyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of pyrazole with formaldehyde under high-temperature conditions (150-200°C) to yield the desired aldehyde . Another method involves the one-pot condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride in the presence of formic acid, followed by dehydration using orthophosphoric acid to form pyrazole-4-carbonitrile .
Industrial Production Methods
The industrial production of this compound typically involves scalable and cost-effective processes. The use of metal-free catalysts and atom-efficient reactions ensures high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,3-diethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium dichromate (K2Cr2O7).
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: Formation of oximes and hydrazones through reactions with hydroxylamine and hydrazine, respectively.
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Hydroxylamine hydrochloride and hydrazine in formic acid.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Oximes and hydrazones.
Scientific Research Applications
1,3-diethyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and ligand in supramolecular chemistry.
Medicine: Explored for its antibacterial and antioxidant properties.
Industry: Utilized in the production of dyes, synthetic rubbers, and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-diethyl-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, inhibiting enzyme activity. Additionally, its aldehyde group allows it to participate in various biochemical pathways, leading to the formation of oximes and hydrazones .
Comparison with Similar Compounds
Similar Compounds
1,3-diphenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with phenyl groups instead of ethyl groups.
3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester: Contains a carboxylic acid group instead of an aldehyde group.
3-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
1,3-diethyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its diethyl groups enhance its solubility and reactivity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1,3-diethylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C8H12N2O/c1-3-8-7(6-11)5-10(4-2)9-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
XQNSBAQKZITSMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C=C1C=O)CC |
Origin of Product |
United States |
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